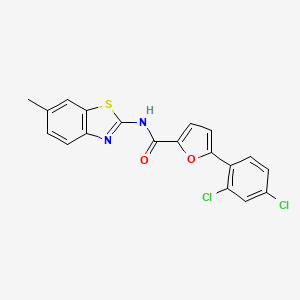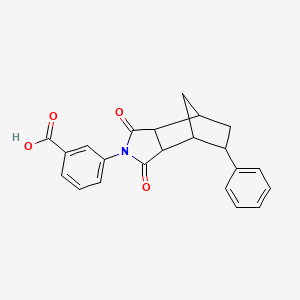
4-(Diphenylphosphanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylphosphanyl)butanoic acid is an organophosphorus compound with the molecular formula C16H17O2P. It is characterized by the presence of a phosphanyl group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Diphenylphosphanyl)butanoic acid can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with butyrolactone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylphosphanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Butanol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Diphenylphosphanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylphosphanyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can coordinate with metal centers in enzymes, altering their activity. Additionally, the compound can participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Diphenylphosphoryl)butanoic acid
- 1,4-Bis(diphenylphosphino)butane
Uniqueness
4-(Diphenylphosphanyl)butanoic acid is unique due to its specific structural arrangement, which imparts distinct reactivity and binding properties. Compared to 1,4-Bis(diphenylphosphino)butane, it has a single phosphanyl group, making it less sterically hindered and more versatile in certain reactions.
Propiedades
Fórmula molecular |
C16H17O2P |
|---|---|
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
4-diphenylphosphanylbutanoic acid |
InChI |
InChI=1S/C16H17O2P/c17-16(18)12-7-13-19(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18) |
Clave InChI |
BEZZIJDXCBTGSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCC(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463563.png)
![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463565.png)
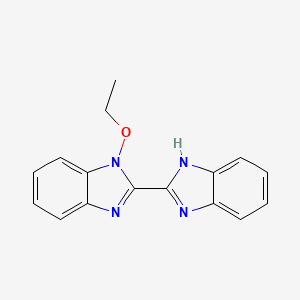
![1-(4-chlorophenyl)-3-methyl-4-[(E)-naphthalen-1-yldiazenyl]-1H-pyrazol-5-ol](/img/structure/B12463576.png)
![3-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B12463577.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B12463581.png)
![2-[(Z)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol](/img/structure/B12463582.png)
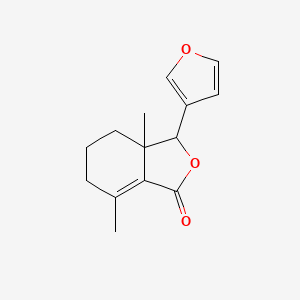
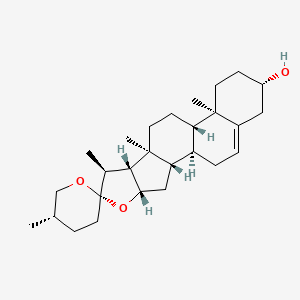
![2-(4-Methylphenyl)-2-oxoethyl 4-({4-[2-(3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12463589.png)
![N-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463593.png)
